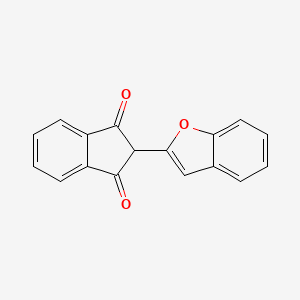

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione

描述

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione is a fused bicyclic compound comprising a benzofuran moiety linked to an indene-dione scaffold. Its structure combines electron-rich (benzofuran) and electron-deficient (indene-dione) regions, making it a candidate for applications in optoelectronics, sensing, and medicinal chemistry. The compound’s reactivity and photophysical properties are influenced by substituents on the indene-dione core and the benzofuran ring .

属性

分子式 |

C17H10O3 |

|---|---|

分子量 |

262.26 g/mol |

IUPAC 名称 |

2-(1-benzofuran-2-yl)indene-1,3-dione |

InChI |

InChI=1S/C17H10O3/c18-16-11-6-2-3-7-12(11)17(19)15(16)14-9-10-5-1-4-8-13(10)20-14/h1-9,15H |

InChI 键 |

YWTCETNEOZPEPN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(O2)C3C(=O)C4=CC=CC=C4C3=O |

产品来源 |

United States |

准备方法

Direct C2 Acylation of 1,3-Indandiones with Benzofuran-2-carbonyl Derivatives

A key method to prepare this compound involves direct acylation at the 2-position of 1,3-indandione with benzofuran-2-carbonyl compounds:

- The reaction uses benzofuran-2-carbonyl chloride or related acid derivatives as acylating agents.

- Optimization of reagents, solvents, temperatures, and reaction times is critical to improve yields and selectivity.

- For example, 2-(benzofuran-2-carbonyl)-1H-indene-1,3(2H)-dione was synthesized with moderate to good yields by screening various conditions, including Lewis acids and bases, with monitoring by LCMS.

This method is advantageous because it directly introduces the benzofuran moiety onto the indandione core without pre-functionalization.

Mn(III)-Mediated Oxidative Free Radical Addition to (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one Derivatives

Another effective synthetic route involves manganese(III) acetate-catalyzed oxidative free radical addition:

- Starting from (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, Mn(OAc)3 mediates the addition of 1,3-dicarbonyl compounds like dimedone, followed by oxidative cyclization to form spirobenzofuran-indene-dione derivatives.

- Although this method primarily yields spiro compounds, it demonstrates the utility of manganese(III) acetate in constructing benzofuran-indene frameworks.

- The reaction is conducted in acetic acid under nitrogen atmosphere at elevated temperatures (~80°C), with subsequent purification by column chromatography.

- Yields for these spiro derivatives are generally good, indicating the robustness of the oxidative radical addition approach.

This method highlights a radical pathway to construct benzofuran-containing indene-dione derivatives, which can be adapted for related compounds.

Palladium-Catalyzed Isocyanide Insertion and Subsequent Hydrolysis

A novel synthetic strategy involves palladium-catalyzed insertion of tert-butyl isocyanide into aryl halide substrates, followed by hydrolysis to yield 2-substituted indane-1,3-diones:

- Starting from 1-(2-bromophenyl)-2-phenylethanone derivatives, the insertion of tert-butyl isocyanide forms intermediates that after acid hydrolysis afford 2-aryl or 2-alkyl substituted indane-1,3-diones.

- This method tolerates a variety of substituents, including electron-rich, electron-poor, and cyano groups, with yields ranging from 61% to 75%.

- The reaction mechanism involves palladium-catalyzed C-C bond formation via isocyanide insertion, offering a versatile approach to functionalize the 2-position of indane-1,3-dione.

This approach is particularly useful for introducing benzofuran or other aromatic groups at the 2-position with good functional group tolerance.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct acylation method remains the most straightforward for synthesizing this compound, but it requires careful optimization to avoid low yields and side reactions.

- The Mn(III)-mediated oxidative addition method offers a green and efficient route to benzofuran-indene frameworks through radical chemistry, although it typically yields spiro derivatives rather than the simple 2-substituted indandione.

- The palladium-catalyzed isocyanide insertion method is a recent advance that allows for diverse substitution patterns at the 2-position with good yields and functional group tolerance.

- Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly influence product yield and purity across these methods.

- Green chemistry considerations are increasingly important; methods using mild conditions and avoiding toxic reagents (e.g., Mn(OAc)3 in acetic acid) are preferred.

化学反应分析

Types of Reactions: 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or indene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzofuran and indene derivatives.

科学研究应用

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

作用机制

The mechanism of action of 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key derivatives of 1H-indene-1,3(2H)-dione and their properties:

Notes:

- Electron-withdrawing groups (e.g., bromo, dione) increase electrophilicity and redox activity, as seen in brominated derivatives .

- Electron-donating groups (e.g., dimethylamino, benzofuran) enhance intramolecular charge transfer (ICT), critical for optoelectronic applications .

- Extended π-systems (e.g., allylidene in ID[2]) reduce planarity but improve light absorption range .

Photochemical and Electrochemical Properties

- Photostability: PP and QP exhibit stability under UV light (253.7 nm) in ethanol but generate radicals (e.g., solvated electrons) in alkaline aqueous solutions . Benzofuran-containing derivatives (e.g., 2-(benzofuran-2-yl)-indene-dione) are less studied for photostability but predicted to show similar solvent-dependent behavior due to the benzofuran’s electron-rich nature.

- Solvatochromism :

- Push-pull chromophores like ID[1] and ID[2] exhibit solvatochromic shifts in polar solvents, with ICT efficiency correlating with solvent polarity .

生物活性

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C16H10O3

- Molecular Weight : 262.25 g/mol

- Structure : The compound features an indene core fused with a benzofuran moiety and a diketone functionality, which may enhance its reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structural features have been investigated for their ability to target specific cancer pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with the benzofuran moiety are often explored for their effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : The presence of the diketone functionality may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several indene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the derivative's structure. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .

Antimicrobial Studies

In a comparative analysis, researchers tested various benzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting potential as an antimicrobial agent .

Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory potential of indene derivatives. It was found that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indene-1,3(2H)-dione | Indene core with diketone functionality | Anticancer, Antimicrobial |

| Benzofuran derivatives | Fused benzofuran structure | Antimicrobial, Anti-inflammatory |

| Hydroxyquinoline analogs | Hydroxylated quinoline structures | Antimalarial, Anticancer |

常见问题

Q. What are the established synthetic routes for 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between benzofuran derivatives (e.g., benzofuran-2-carbaldehyde) and indene-1,3-dione. Key steps include:

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., triethylamine) are used to facilitate keto-enol tautomerization and cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or ethanol under reflux improve yields .

- Purification : Column chromatography with hexane/ethyl acetate gradients (7:3 ratio) is effective for isolating the product .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- FTIR : Confirms carbonyl stretches (~1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and diketone carbons (δ 190–200 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 293.27 for C₁₇H₁₁NO₄) .

- X-ray crystallography : Resolves the fused indene-dione and benzofuran ring system .

Q. How is the compound screened for basic biological activity in antimicrobial studies?

- In vitro assays : Disk diffusion or microbroth dilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Minimum Inhibitory Concentration (MIC) : Reported values range from 12.5–50 µg/mL for derivatives .

- Enzyme inhibition : PASS server predictions guide testing against targets like ubiquinol-cytochrome reductase .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s photolytic degradation, and how does solvent polarity influence stability?

- Photolysis pathways : UV irradiation (λ = 253.7 nm) in ethanol generates solvated electrons (e⁻) and radicals via cleavage of the diketone moiety .

- Solvent effects : Polar solvents stabilize the enolate form, reducing degradation rates (e.g., half-life increases from 2 h in cyclohexane to 8 h in ethanol) .

Q. How can computational methods (e.g., DFT, molecular docking) predict its bioactivity and selectivity?

Q. What strategies enhance its selectivity as a fluorescent chemosensor for Cu²⁺ detection?

Q. How can conflicting data on biological efficacy (e.g., antimicrobial vs. cytotoxic activity) be resolved?

Q. What experimental designs validate its role in material science applications, such as organic semiconductors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。